Cas no 2227692-80-8 ((1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol)

(1S)-3-Amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol is a chiral amino alcohol derivative featuring a phenyl ring substituted with a methylsulfanyl group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, enabling the production of enantiomerically pure compounds. The presence of both amino and hydroxyl functional groups allows for further derivatization, enhancing its utility in medicinal chemistry and catalyst design. The methylsulfanyl moiety may contribute to unique reactivity or binding properties in target applications. This compound is typically handled under controlled conditions due to its potential sensitivity.
(1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol structure
2227692-80-8 structure
Product Name:(1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol
CAS No:2227692-80-8
MF:C10H15NOS
MW:197.297201395035
CID:5928268
PubChem ID:96846705
Update Time:2025-10-28

(1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol
    • (1S)-3-amino-1-[4-(methylsulfanyl)phenyl]propan-1-ol
    • 2227692-80-8
    • EN300-1821481
    • Inchi: 1S/C10H15NOS/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1
    • InChI Key: BBGZXTPDBBYXPQ-JTQLQIEISA-N
    • SMILES: S(C)C1C=CC(=CC=1)[C@H](CCN)O

Computed Properties

  • Exact Mass: 197.08743528g/mol
  • Monoisotopic Mass: 197.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 71.6Ų

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Additional information on (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol

Recent Advances in the Study of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol (CAS: 2227692-80-8)

The compound (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol (CAS: 2227692-80-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key advancements in the synthesis of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol involves the use of asymmetric catalytic methods to achieve high enantiomeric purity. Researchers have reported a novel catalytic system that utilizes chiral ligands to control the stereochemistry of the reaction, resulting in yields exceeding 90% with excellent enantioselectivity (ee > 99%). This breakthrough has significant implications for the scalable production of the compound, ensuring its availability for further pharmacological studies.

Pharmacological evaluations of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol have revealed its potential as a modulator of neurotransmitter systems. In vitro and in vivo studies demonstrate its affinity for specific serotonin and dopamine receptors, suggesting possible applications in the treatment of neurological disorders such as depression and Parkinson's disease. Notably, the compound exhibits a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects, making it a promising candidate for clinical development.

Further investigations into the mechanism of action have uncovered the compound's ability to inhibit key enzymes involved in oxidative stress pathways. This property has sparked interest in its potential use as a neuroprotective agent. Recent findings indicate that (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol can attenuate oxidative damage in neuronal cells, offering a novel approach to addressing neurodegenerative conditions. These results are supported by robust preclinical data, including animal models of Alzheimer's disease and stroke.

In addition to its neurological applications, (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol has shown promise in oncology research. Preliminary studies suggest that the compound can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The exact molecular targets remain under investigation, but early evidence points to the involvement of mitochondrial pathways and reactive oxygen species (ROS) modulation. These findings open new avenues for the development of targeted cancer therapies.

Despite these encouraging results, challenges remain in the clinical translation of (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol. Issues such as long-term toxicity, drug-drug interactions, and formulation stability need to be addressed in future studies. However, the compound's unique pharmacological profile and versatile applications make it a compelling subject for ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual commercialization.

In conclusion, (1S)-3-amino-1-4-(methylsulfanyl)phenylpropan-1-ol (CAS: 2227692-80-8) represents a promising molecule with diverse therapeutic potential. Recent advancements in its synthesis, pharmacological characterization, and mechanistic understanding underscore its value in drug discovery. Continued research will be essential to fully realize its clinical benefits and address existing challenges. This compound exemplifies the intersection of chemical innovation and biological relevance, highlighting the dynamic nature of modern pharmaceutical research.

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